Tert-butyl 1-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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Overview
Description
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE, also known as tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate, is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is a derivative of isoquinoline, a bicyclic aromatic compound, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.
Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) to form the BOC-protected amine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC-protected amine can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing selective reactions at other sites of the molecule .
Comparison with Similar Compounds
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE can be compared with other similar compounds:
6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE: This compound lacks the BOC protecting group and is more reactive in nucleophilic substitution reactions.
1,2,3,4-TETRAHYDRO-ISOQUINOLINE: The parent compound without any substituents, used as a starting material in various synthetic routes.
6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE: A derivative with methoxy groups that exhibits different reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)10-4-5-11-9(8-10)6-7-16-12(11)15/h4-5,8,12,16H,6-7,15H2,1-3H3 |
InChI Key |
COGANSBQALXHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(NCC2)N |
Origin of Product |
United States |
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